molecular formula C17H15BrN4OS B302457 2-{[5-(3-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-bromophenyl)ethanone

2-{[5-(3-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-bromophenyl)ethanone

Cat. No. B302457
M. Wt: 403.3 g/mol
InChI Key: FXRAUJOWIIUHFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[5-(3-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-bromophenyl)ethanone is a chemical compound that has gained interest in scientific research due to its potential in various fields.

Mechanism of Action

The mechanism of action of 2-{[5-(3-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-bromophenyl)ethanone is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are essential for the growth and survival of cancer cells, fungi, and bacteria.
Biochemical and Physiological Effects
Studies have shown that 2-{[5-(3-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-bromophenyl)ethanone has various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungi and bacteria, and reduce inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using 2-{[5-(3-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-bromophenyl)ethanone in lab experiments include its potential as a multi-targeted agent, its ability to induce apoptosis in cancer cells, and its broad-spectrum antimicrobial activity. However, limitations include its low solubility in water and potential toxicity in high doses.

Future Directions

For the research on 2-{[5-(3-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-bromophenyl)ethanone include further studies on its mechanism of action, optimization of its synthesis method, and evaluation of its potential in combination therapy with other drugs. Additionally, studies on its potential as a neuroprotective agent and in the treatment of other diseases such as diabetes and cardiovascular diseases are also needed.
Conclusion
In conclusion, 2-{[5-(3-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-bromophenyl)ethanone is a chemical compound with potential applications in various scientific research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential in the treatment of various diseases.

Synthesis Methods

The synthesis method for 2-{[5-(3-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-bromophenyl)ethanone involves the reaction of 4-bromoacetophenone with thiosemicarbazide in the presence of a base such as sodium hydroxide. The resulting product is then reacted with 3-aminobenzonitrile in the presence of a catalyst such as copper (II) sulfate to obtain the final product.

Scientific Research Applications

2-{[5-(3-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-bromophenyl)ethanone has potential applications in various scientific research fields such as medicinal chemistry, pharmacology, and biochemistry. It has been studied for its potential as an anticancer agent, antifungal agent, and antimicrobial agent.

properties

Product Name

2-{[5-(3-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-bromophenyl)ethanone

Molecular Formula

C17H15BrN4OS

Molecular Weight

403.3 g/mol

IUPAC Name

2-[[5-(3-aminophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-bromophenyl)ethanone

InChI

InChI=1S/C17H15BrN4OS/c1-22-16(12-3-2-4-14(19)9-12)20-21-17(22)24-10-15(23)11-5-7-13(18)8-6-11/h2-9H,10,19H2,1H3

InChI Key

FXRAUJOWIIUHFS-UHFFFAOYSA-N

SMILES

CN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)Br)C3=CC(=CC=C3)N

Canonical SMILES

CN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)Br)C3=CC(=CC=C3)N

Origin of Product

United States

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